N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-16(21)13-3-1-2-4-14(13)20-17(22)12-7-8-19-15(9-12)23-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H2,18,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRCRBCQOBXCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Nucleophilic Substitution
The synthesis begins with 2-chloropyridine-4-carboxylic acid (1), which undergoes nucleophilic aromatic substitution (SNAr) with cyclopropylmethanol.
Procedure :
- Reaction Conditions :
- Mechanistic Insight :
The electron-withdrawing carboxylic acid group at position 4 activates position 2 toward SNAr, enabling displacement of chloride by cyclopropylmethoxide.
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.65 (d, J = 5.2 Hz, 1H, H3), 7.98 (dd, J = 5.2, 1.6 Hz, 1H, H5), 7.32 (d, J = 1.6 Hz, 1H, H6), 4.21 (d, J = 7.2 Hz, 2H, OCH2), 1.25–1.18 (m, 1H, cyclopropyl CH), 0.62–0.55 (m, 2H), 0.42–0.35 (m, 2H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).
Alternative Pathway: Directed Ortho Metalation
For pyridine derivatives lacking a leaving group, directed metalation using LDA (lithium diisopropylamide) offers an alternative.
Procedure :
- Methyl pyridine-4-carboxylate (1 eq) is treated with LDA (1.1 eq) at -78°C in THF, followed by quenching with cyclopropylmethyl triflate.
- Ester Hydrolysis : The resultant methyl ester is hydrolyzed with NaOH (2M, 60°C, 4 h) to yield the carboxylic acid.
- Yield : 65% over two steps.
Synthesis of 2-Carbamoylphenylamine
Nitro Reduction and Amidation
2-Nitrobenzonitrile is reduced to 2-aminobenzonitrile via catalytic hydrogenation (H2, Pd/C, EtOH, 25°C, 6 h; 92% yield), followed by hydrolysis to 2-carbamoylaniline.
Hydrolysis Conditions :
- 2-Aminobenzonitrile (1 eq), H2O2 (30%, 2 eq), K2CO3 (3 eq), H2O/EtOH (1:1), 60°C, 8 h.
- Yield : 85% (white crystals).
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H), 6.95 (s, 2H, NH2), 6.70 (s, 2H, CONH2).
Amide Bond Formation
Acid Chloride Route
2-(Cyclopropylmethoxy)pyridine-4-carboxylic acid is converted to its acyl chloride using SOCl2 (neat, reflux, 3 h), then coupled with 2-carbamoylaniline in dichloromethane with Et3N.
Procedure :
- Reaction Conditions : Acyl chloride (1 eq), 2-carbamoylaniline (1.1 eq), Et3N (2 eq), DCM, 0°C → rt, 12 h.
- Yield : 82% after column chromatography (silica gel, EtOAc/hexane 1:1).
Analytical Data :
- 13C NMR (100 MHz, DMSO-d6) : δ 166.5 (C=O), 158.2 (pyridine C2), 149.8 (CONH2), 134.5–118.2 (aromatic Cs), 76.3 (OCH2), 14.8 (cyclopropyl CH), 10.5 (cyclopropyl CH2).
Coupling Reagent-Mediated Synthesis
Using EDCI/HOBt in DMF enhances efficiency for acid-sensitive substrates.
Procedure :
- Reaction Conditions : Carboxylic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2 eq), DMF, rt, 24 h.
- Yield : 88% (HPLC purity >98%).
Critical Reaction Optimization
Hydrolysis of Nitrile to Carbamoyl
| Reagent | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| H2O2/K2CO3 | H2O/EtOH, 60°C | 8 | 85 |
| H2SO4 (conc.) | 25°C | 24 | 45 |
| NaOH/H2O2 | H2O, 80°C | 6 | 78 |
Basic conditions prevent cyclopropyl ring opening, ensuring higher yields.
Scalability and Industrial Considerations
- Cost Efficiency : EDCI/HOBt coupling, though effective, incurs higher reagent costs compared to acid chloride routes.
- Purification : Silica gel chromatography remains standard, but recrystallization (ethanol/water) offers a scalable alternative for intermediates.
- Safety : Cyclopropylmethyl bromide (alternative alkylating agent) requires handling under inert atmosphere due to volatility and toxicity.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-2-methoxyisonicotinamide: Similar structure but lacks the cyclopropyl group.
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.
Uniqueness
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide is unique due to the presence of both the cyclopropylmethoxy group and the isonicotinamide moiety, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Biological Activity
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article will explore the compound's biological activity, summarizing relevant studies, findings, and implications.
Chemical Structure and Properties
This compound can be characterized by its unique structural features, which include:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Carbamoyl group : This functional group contributes to the compound's interaction with biological targets.
- Cyclopropylmethoxy group : This moiety may influence the compound's pharmacokinetics and binding affinity.
The molecular formula for this compound is , and its structure can be represented as follows:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, research involving pyridine derivatives demonstrated significant anti-inflammatory effects through various mechanisms, including inhibition of nitric oxide synthase and cyclooxygenase enzymes. The following table summarizes the findings from a comparative study:
The study indicated that compounds with similar structures exhibited dose-dependent cytotoxicity, with varying levels of safety at higher concentrations. Notably, the in vivo evaluation using a Complete Freund's Adjuvant-induced model showed a significant reduction in paw size, indicating effective anti-inflammatory properties.
Anticancer Activity
In addition to its anti-inflammatory properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Research on related compounds has shown promising results in inhibiting cancer cell proliferation through various pathways:
- Mechanism of action : Compounds have been found to induce apoptosis in cancer cells and inhibit cell cycle progression.
- Cell lines tested : Studies often utilize various cancer cell lines such as breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549).
Case Studies
- Case Study 1 : A study evaluating a series of pyridine derivatives found that one compound significantly reduced tumor size in a mouse model when administered at a specific dosage over several weeks. The researchers concluded that the compound's mechanism involved both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
- Case Study 2 : Another investigation focused on the structural modifications of pyridine-based compounds, revealing that specific substituents could enhance binding affinity to target proteins involved in cancer progression. The study emphasized the importance of structural optimization for improving therapeutic efficacy.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide, and how is structural purity validated?
- Methodology :
- Synthesis : Multi-step reactions involving condensation of pyridine-4-carboxylic acid derivatives with 2-carbamoylphenylamine, followed by cyclopropylmethoxy substitution. Intermediate purification via column chromatography is critical to avoid byproducts .
- Characterization : Use high-resolution NMR (¹H/¹³C) to confirm regiochemistry, LC-MS for molecular weight validation, and HPLC (>95% purity threshold). X-ray crystallography (e.g., SHELXL ) resolves stereochemical ambiguities.
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?
- Techniques :
- X-ray diffraction : Employ SHELX suite (SHELXD for structure solution, SHELXL for refinement) to determine bond lengths, angles, and torsional conformations. ORTEP-3 visualizes thermal ellipsoids and molecular packing .
- Spectroscopy : IR identifies functional groups (amide C=O stretch ~1650 cm⁻¹), while 2D NMR (COSY, HSQC) maps proton-carbon correlations .
Advanced Research Questions
Q. How can researchers design kinase inhibition assays to evaluate biological activity?
- Experimental Design :
- In vitro assays : Use recombinant kinases (e.g., Met kinase ) with ATP-competitive ELISA or fluorescence polarization. Measure IC₅₀ values at varying concentrations (1 nM–10 µM).
- Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects. Normalize data to staurosporine as a reference inhibitor .
Q. How should contradictions between in vitro potency and in vivo efficacy be resolved?
- Data Analysis :
- Pharmacokinetics (PK) : Assess bioavailability via LC-MS/MS plasma profiling. Low exposure may explain in vivo inefficacy despite high in vitro activity.
- Metabolite identification : Use hepatic microsomes to detect inactive metabolites. Modify the cyclopropylmethoxy group to enhance metabolic stability .
Q. What computational strategies improve 3D-QSAR models for activity prediction?
- Methodology :
- Alignment and minimization : Align analogs using common pyridine-carboxamide scaffold (VLife MDS ). Energy-minimize structures with Merck Molecular Force Field (MMFF).
- Model validation : Apply leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6). Include steric/electrostatic field contributions to explain activity trends .
Q. How can crystallographic data resolve conflicts with molecular docking predictions?
- Resolution Workflow :
- Refinement : Re-process diffraction data with SHELXL using anisotropic displacement parameters. Check for missed hydrogen bonds or π-π interactions in docking poses .
- Validation Tools : Use Rfree factor (<0.25) and MolProbity to assess model accuracy. Adjust docking parameters (e.g., solvation effects) to match experimental electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
